molecular formula C19H18N2O5 B14783559 1,3-Etheno-2H-isoindole-2-pentanoic acid, 1,3-dihydro-delta-oxo-, 2,5-dioxo-1-pyrrolidinyl ester

1,3-Etheno-2H-isoindole-2-pentanoic acid, 1,3-dihydro-delta-oxo-, 2,5-dioxo-1-pyrrolidinyl ester

Cat. No.: B14783559
M. Wt: 354.4 g/mol
InChI Key: WMFWICDORBFRMR-UHFFFAOYSA-N
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Description

1,3-Etheno-2H-isoindole-2-pentanoic acid, 1,3-dihydro-delta-oxo-, 2,5-dioxo-1-pyrrolidinyl ester is a complex organic compound with the chemical formula C19H18N2O5 . This compound is known for its unique structural features, which include an etheno-bridged isoindole core and a pyrrolidinyl ester group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Etheno-2H-isoindole-2-pentanoic acid, 1,3-dihydro-delta-oxo-, 2,5-dioxo-1-pyrrolidinyl ester typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Isoindole Core: This step involves the cyclization of a suitable precursor to form the isoindole ring system.

    Etheno-Bridge Formation:

    Esterification: The final step involves the esterification of the carboxylic acid group with a pyrrolidinyl alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This includes the use of high-throughput screening for reaction conditions and the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Etheno-2H-isoindole-2-pentanoic acid, 1,3-dihydro-delta-oxo-, 2,5-dioxo-1-pyrrolidinyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-Etheno-2H-isoindole-2-pentanoic acid, 1,3-dihydro-delta-oxo-, 2,5-dioxo-1-pyrrolidinyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Etheno-2H-isoindole-2-pentanoic acid, 1,3-dihydro-delta-oxo-, 2,5-dioxo-1-pyrrolidinyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Etheno-2H-isoindole-2-pentanoic acid: Lacks the pyrrolidinyl ester group.

    1,3-Dihydro-2H-isoindole-2-pentanoic acid: Lacks the etheno bridge.

    2,5-Dioxo-1-pyrrolidinyl ester: Lacks the isoindole core.

Uniqueness

1,3-Etheno-2H-isoindole-2-pentanoic acid, 1,3-dihydro-delta-oxo-, 2,5-dioxo-1-pyrrolidinyl ester is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-(11-azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraen-11-yl)-5-oxopentanoate

InChI

InChI=1S/C19H18N2O5/c22-16(6-3-7-19(25)26-21-17(23)10-11-18(21)24)20-14-8-9-15(20)13-5-2-1-4-12(13)14/h1-2,4-5,8-9,14-15H,3,6-7,10-11H2

InChI Key

WMFWICDORBFRMR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCC(=O)N2C3C=CC2C4=CC=CC=C34

Origin of Product

United States

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